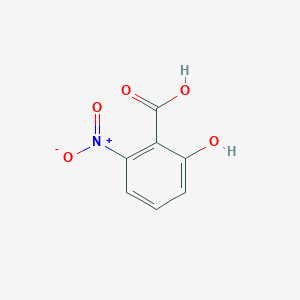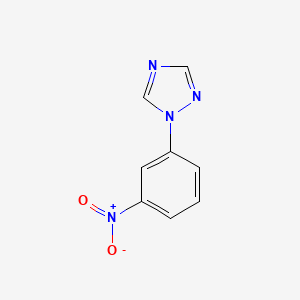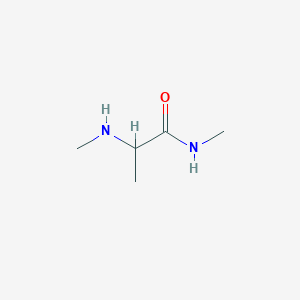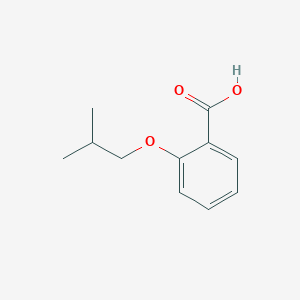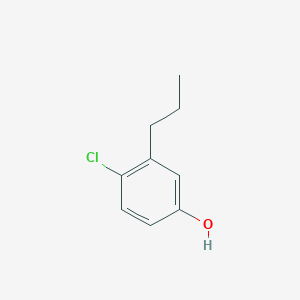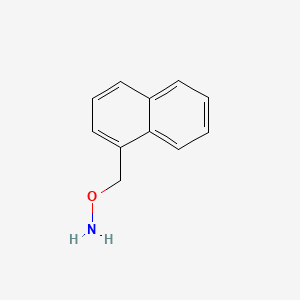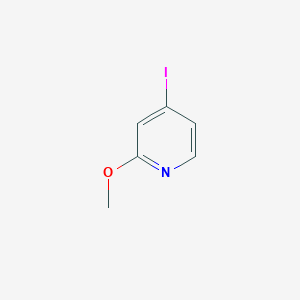
5-乙烯基吡啶-2-碳腈
描述
5-Vinylpyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6N2 and a molecular weight of 130.15 . It is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 5-Vinylpyridine-2-carbonitrile involves a pyridine ring, which can lead to enhanced electrical conductivity in this material . The pyridine moieties of the polymer backbone can be quaternized for the removal of anionic compounds .Chemical Reactions Analysis
While specific chemical reactions involving 5-Vinylpyridine-2-carbonitrile are not detailed in the search results, related compounds such as pyrimidine-5-carbonitrile derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of potential anti-proliferative agents .Physical And Chemical Properties Analysis
5-Vinylpyridine-2-carbonitrile has a boiling point of 274.0±28.0 °C and a density of 1.07±0.1 g/cm3 . It is also mentioned that the pyridine moieties of the polymer backbone can lead to enhanced electrical conductivity in this material .科学研究应用
4. Electrochemical Applications
- Application Summary : Polyvinylpyridine (PVPy), which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been extensively applied in electrode organization for electrochemical applications . It has the potential for use in electrical applications and drug delivery .
- Methods and Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
- Results and Outcomes : The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
5. ATP Mimicking Tyrosine Kinase Inhibitors
- Application Summary : A new series of pyrimidine-5-carbonitrile derivatives, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods and Procedures : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results and Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
6. Catalyst for Michael Additions
- Application Summary : Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, could be utilized effectively, in the form of beads, as an efficient catalyst for Michael additions of active methylenes to functionally substituted alkenes .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .
7. Electrochemical Sensors
- Application Summary : Polyvinylpyridine (PVPy), which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been extensively applied in electrode organization for electrochemical applications . It has been used in systems such as sensors for monitoring and determining humidity and various chemicals .
- Methods and Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
- Results and Outcomes : The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
8. ATP Mimicking Tyrosine Kinase Inhibitors
- Application Summary : A new series of pyrimidine-5-carbonitrile derivatives, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods and Procedures : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results and Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
9. Catalyst for Michael Additions
- Application Summary : Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, could be utilized effectively, in the form of beads, as an efficient catalyst for Michael additions of active methylenes to functionally substituted alkenes .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .
未来方向
属性
IUPAC Name |
5-ethenylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWFGKIAJIQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570201 | |
| Record name | 5-Ethenylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenylpyridine-2-carbonitrile | |
CAS RN |
63405-32-3 | |
| Record name | 5-Ethenylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

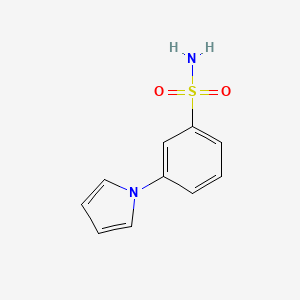
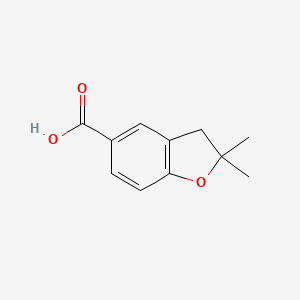
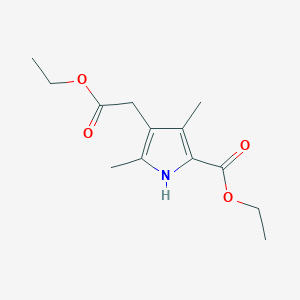
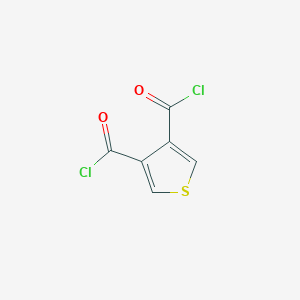
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
